molecular formula C22H24N2O3 B5517535 (1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5517535
M. Wt: 364.4 g/mol
InChI Key: PKVIGUAYJKTZNG-ZWKOTPCHSA-N
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Description

(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound that belongs to the class of diazabicyclo compounds

Scientific Research Applications

(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Preparation Methods

The synthesis of (1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the diazabicyclo core followed by functionalization at specific positions to introduce the desired substituents. Common reaction conditions involve the use of strong bases, nucleophiles, and protecting groups to ensure selective reactions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents include alkyl halides and amines.

    Addition: Addition reactions can occur at the double bonds or carbonyl groups, leading to the formation of addition products.

Mechanism of Action

The mechanism of action of (1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the presence of the phenylmethoxybenzoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1S,5R)-6-methyl-3-(2-phenylmethoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-23-18-12-11-17(21(23)25)13-24(14-18)22(26)19-9-5-6-10-20(19)27-15-16-7-3-2-4-8-16/h2-10,17-18H,11-15H2,1H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVIGUAYJKTZNG-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CN(C2)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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